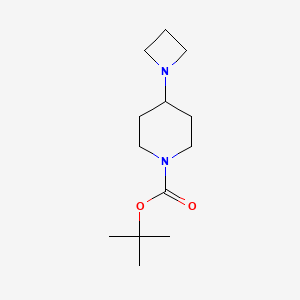

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, an azetidine ring, and a piperidine structure. These characteristics suggest potential biological activities that could be leveraged in pharmacological applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and key data.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{22}N_{2}O_{2}, with a molecular weight of approximately 238.33 g/mol. The compound's structure can be represented as follows:

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in various therapeutic areas. Preliminary studies suggest that the compound may exhibit:

- Antidepressant Activity : Similar compounds have been explored for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- CNS Activity : The presence of both azetidine and piperidine moieties suggests potential interactions with central nervous system (CNS) receptors.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Potential Activity |

|---|---|---|

| Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate | Azetidine + Piperidine | CNS activity |

| Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate | Different substitution | CNS activity |

| N-Methylpiperazine derivatives | Simpler structure | Antidepressant properties |

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is proposed that the compound may interact with specific neurotransmitter receptors or enzymes involved in neurotransmission.

Case Studies and Research Findings

Recent studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:

- Neuropharmacological Studies : Research on similar piperidine derivatives has shown significant effects on anxiety and depression models in rodents, indicating the potential for this compound to influence mood disorders.

- In Vitro Studies : Initial in vitro assays demonstrated that analogs of this compound could inhibit certain enzymes associated with neurodegenerative diseases, suggesting a possible protective effect on neuronal health.

Safety and Toxicology

Safety data for this compound indicate that it possesses a favorable safety profile compared to other compounds in its class. However, detailed toxicological studies are necessary to confirm its safety for human use.

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate may interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have shown that similar compounds can modulate neurotransmission, which is critical for maintaining cognitive functions and emotional balance .

Anticancer Properties

The compound's structural characteristics position it as a potential lead in developing anticancer agents. Investigations into its effects on cyclin-dependent kinases (CDKs) have revealed promising results, indicating that it may inhibit cell cycle progression in cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include the formation of the azetidine ring followed by functionalization to introduce the piperidine moiety. Understanding the synthesis pathway is essential for optimizing yield and purity for potential therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : Research has demonstrated that derivatives of piperidine can enhance synaptic transmission and exhibit neuroprotective effects in animal models of neurodegeneration .

- Anticancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .

- Pharmacokinetics and Dynamics : Understanding the pharmacokinetic profiles of such compounds is crucial for assessing their therapeutic viability. Studies have indicated favorable absorption and distribution characteristics, which are essential for effective drug formulation .

Analyse Des Réactions Chimiques

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to yield the free amine.

| Reaction Conditions | Reagents | Products | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to rt, 2–4 h | TFA, DCM | 4-(azetidin-1-yl)piperidine | , |

| HCl in dioxane, rt, 1 h | HCl (4M in dioxane) | 4-(azetidin-1-yl)piperidine hydrochloride salt |

Mechanism :

Protonation of the Boc group’s carbonyl oxygen by TFA or HCl leads to cleavage of the carbamate, releasing CO₂ and isobutylene. This reaction is critical for generating reactive amines for further functionalization.

Nucleophilic Substitution at the Piperidine Nitrogen

The deprotected amine undergoes alkylation or acylation to introduce new substituents.

| Reaction Type | Reagents | Products | Source |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-4-(azetidin-1-yl)piperidine | |

| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl-4-(azetidin-1-yl)piperidine |

Key Observations :

-

Alkylation typically requires polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃).

-

Acylation proceeds efficiently with acyl halides and tertiary amines as acid scavengers .

Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring’s strain drives reactivity in ring-opening transformations.

| Reaction Type | Reagents | Products | Source |

|---|---|---|---|

| Acid-catalyzed ring opening | H₂SO₄, H₂O | Linear amine derivatives | |

| Nucleophilic ring expansion | NaN₃, NH₄Cl | Piperazine analogs via C–N bond insertion |

Mechanistic Insight :

-

Acidic conditions protonate the azetidine nitrogen, weakening the C–N bond and facilitating ring opening.

-

Nucleophiles like azide ions attack the β-carbon, expanding the ring to a six-membered structure .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling to form biaryl or alkyl-aryl bonds.

Optimized Conditions :

-

Suzuki reactions require aryl boronic acids and inert atmospheres.

-

Buchwald-Hartwig amination employs bulky ligands (e.g., Xantphos) to stabilize the palladium catalyst .

Reductive Amination

The free amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

| Substrate | Reducing Agent | Products | Source |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl-4-(azetidin-1-yl)piperidine | |

| Cyclohexanone | NaBH(OAc)₃, AcOH | N-Cyclohexyl-4-(azetidin-1-yl)piperidine |

Yield Considerations :

-

NaBH₃CN is preferred for stabilizing imine intermediates in protic solvents.

Oxidation Reactions

The piperidine ring’s tertiary amine can be oxidized to N-oxide derivatives.

| Oxidizing Agent | Conditions | Products | Source |

|---|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | DCM, 0°C to rt, 6 h | 4-(Azetidin-1-yl)piperidine N-oxide | |

| H₂O₂, FeSO₄ | H₂O/EtOH, 50°C, 12 h | N-Oxide with retained azetidine ring |

Challenges :

-

Over-oxidation of the azetidine ring is minimized using mild oxidizing agents like mCPBA.

Propriétés

IUPAC Name |

tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-11(6-10-15)14-7-4-8-14/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDSHEWYMGOXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731931 | |

| Record name | tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093066-82-0 | |

| Record name | tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.